Cas no 268542-18-3 ((3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid)
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio-
- (3S,4S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyheptanethioic S-acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid
- L-threo-Hexonic acid,2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-t...
- FMOC-AHTHXA
- FMOC-AHTHXA-OH
- (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
- (3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid≥ 97% (HPLC)
- Fmoc-AHTHxA(3S,4S)-OH
- L-threo-Hexonic acid, 2,4,5-trideoxy-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-6-S-methyl-6-thio-
-
- MDL: MFCD00270199
- Inchi: 1S/C22H25NO5S/c1-29-11-10-19(20(24)12-21(25)26)23-22(27)28-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-20,24H,10-13H2,1H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
- Chave InChI: GTGKYYIFCBBTFH-PMACEKPBSA-N
- SMILES: C1(COC(=O)N[C@@H](CCSC)[C@@H](O)CC(=O)O)C2C=CC=CC=2C2C=CC=CC1=2
Propriedades Computadas
- Massa Exacta: 415.14500
Propriedades Experimentais
- Densidade: 1.295±0.06 g/cm3(Predicted)
- Ponto de ebulição: 671.8±55.0 °C(Predicted)
- PSA: 121.16000
- LogP: 3.87330
- pka: 4.19±0.10(Predicted)
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid Informações de segurança
- Condição de armazenamento:Store at 0°C
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid Dados aduaneiros
- CÓDIGO SH:29225090
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-321616-0.05g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.05g |
$490.0 | 2023-09-04 | |
| Enamine | EN300-321616-0.1g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.1g |
$639.0 | 2023-09-04 | |
| Enamine | EN300-321616-0.25g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.25g |
$913.0 | 2023-09-04 | |
| Enamine | EN300-321616-0.5g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 0.5g |
$1437.0 | 2023-09-04 | |
| Enamine | EN300-321616-1.0g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 1g |
$1844.0 | 2023-06-03 | |
| Enamine | EN300-321616-2.5g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 2.5g |
$3611.0 | 2023-09-04 | |
| Enamine | EN300-321616-5.0g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 5g |
$5345.0 | 2023-06-03 | |
| Enamine | EN300-321616-10.0g |
(3S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid |
268542-18-3 | 95% | 10g |
$7927.0 | 2023-06-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-285585-100 mg |
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid, |
268542-18-3 | 100MG |
¥1,354.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-285585A-250 mg |
Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylthio-hexanoic acid, |
268542-18-3 | 250MG |
¥2,708.00 | 2023-07-11 |
(3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid Literatura Relacionada
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Informações adicionais sobre (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
Relatório de Pesquisa Sobre a Substância 268542-18-3 e o Produto (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid
Recentemente, a substância identificada pelo número CAS 268542-18-3 tem despertado grande interesse na comunidade científica, especialmente em contextos de pesquisa biomédica e farmacêutica. Este composto químico apresenta características únicas que o tornam um candidato promissor para aplicações em terapias inovadoras.
Em paralelo, o produto (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid tem sido objeto de estudos intensivos. Pesquisas recentes indicam que este ácido hexânico possui propriedades bioativas que podem ser exploradas em desenvolvimentos de fármacos direcionados a doenças crônicas.
Os estudos mais recentes sobre estas substâncias destacam sua relevância em processos de síntese química e engenharia farmacêutica. Em particular, a interação química e a estabilidade destes compostos são fatores críticos na avaliação de seu potencial terapêutico.
Além disso, pesquisas clínicas preliminares sugerem que a administração de tais compostos pode apresentar efeitos benéficos em modelos experimentais de doenças inflamatórias e neurodegenerativas. No entanto, mais estudos são necessários para confirmar estes achados e avaliar sua segurança e eficácia em humanos.
Em resumo, as substâncias 268542-18-3 e (3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid representam avanços significativos na área da química medicinal. Suas características químicas únicas e potencial terapêutico fazem delas alvos promissores para futuros desenvolvimentos em pesquisa biomédica.
268542-18-3 ((3S,4S)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-6-(methylsulfanyl)hexanoic acid) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)